molecular formula C22H26N2O4 B11286013 4-(3-Tert-butyl-5-hydroxy-7,7-dimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzene-1,2-diol

4-(3-Tert-butyl-5-hydroxy-7,7-dimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzene-1,2-diol

Cat. No.: B11286013
M. Wt: 382.5 g/mol
InChI Key: MPKLWPLZYLEYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-TERT-BUTYL-4-(3,4-DIHYDROXYPHENYL)-7,7-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound with a unique structure that includes a tert-butyl group, dihydroxyphenyl group, and a fused oxazoloquinoline ring system

Preparation Methods

The synthesis of 3-TERT-BUTYL-4-(3,4-DIHYDROXYPHENYL)-7,7-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with tert-butylamine and dimethyl acetylenedicarboxylate under acidic conditions to form the intermediate compound. This intermediate is then cyclized to form the final oxazoloquinoline structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-TERT-BUTYL-4-(3,4-DIHYDROXYPHENYL)-7,7-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the oxazoloquinoline ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds include:

    3-TERT-BUTYL-4-HYDROXYANISOLE: Shares the tert-butyl and hydroxyphenyl groups but lacks the oxazoloquinoline ring.

    3,5-DI-TERT-BUTYL-4-HYDROXYPHENYLPROPIONIC ACID: Contains similar tert-butyl and hydroxyphenyl groups but has a different overall structure.

    4-TERT-BUTYL-2,6-DIBENZOYLPHENOL: Similar in having tert-butyl and hydroxyphenyl groups but differs in the benzoyl groups and overall structure. The uniqueness of 3-TERT-BUTYL-4-(3,4-DIHYDROXYPHENYL)-7,7-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE lies in its fused oxazoloquinoline ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

3-tert-butyl-4-(3,4-dihydroxyphenyl)-7,7-dimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C22H26N2O4/c1-21(2,3)19-18-16(11-6-7-13(25)14(26)8-11)17-12(23-20(18)28-24-19)9-22(4,5)10-15(17)27/h6-8,16,23,25-26H,9-10H2,1-5H3

InChI Key

MPKLWPLZYLEYPF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)ON=C3C(C)(C)C)C4=CC(=C(C=C4)O)O)C(=O)C1)C

Origin of Product

United States

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